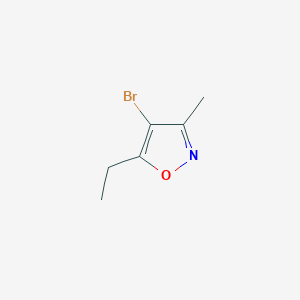

4-Bromo-5-ethyl-3-methylisoxazole

Description

4-Bromo-5-ethyl-3-methylisoxazole is a brominated isoxazole derivative with the molecular formula C₆H₈BrNO and a molecular weight of 190.05 g/mol. The compound features a five-membered isoxazole ring substituted with a bromine atom at position 4, an ethyl group at position 5, and a methyl group at position 3. Its structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-bromo-5-ethyl-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWJLFHSJBJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-5-ethyl-3-methylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . Industrial production methods often employ these catalytic processes to ensure high efficiency and scalability.

Chemical Reactions Analysis

4-Bromo-5-ethyl-3-methylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: As mentioned earlier, the compound can participate in (3 + 2) cycloaddition reactions to form various derivatives.

Scientific Research Applications

4-Bromo-5-ethyl-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Properties

- Solubility : Moderately soluble in organic solvents like dichloromethane or ethyl acetate, similar to 4-Bromo-3-ethoxy-5-methylisoxazole .

- Reactivity : The bromine atom at position 4 is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group introduces steric bulk that may influence reaction kinetics .

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 4-Bromo-5-ethyl-3-methylisoxazole and related isoxazole derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The ethoxy group in 4-Bromo-3-ethoxy-5-methylisoxazole deactivates the ring, reducing electrophilic substitution rates compared to the electron-donating ethyl group in the target compound .

- Steric Bulk : The ethyl group in this compound may hinder reactions at position 5, whereas smaller substituents (e.g., methyl or bromomethyl) allow easier access .

Biological and Material Applications: Antimicrobial Activity: Ethoxy and bromine substituents in 4-Bromo-3-ethoxy-5-methylisoxazole correlate with enhanced antimicrobial properties . Medicinal Chemistry: Amino groups (e.g., 5-Amino-4-bromo-3-methylisoxazole) enable hydrogen bonding, critical for drug-receptor interactions .

Synthetic Versatility :

- Bromine as a Handle : Bromine at position 4 facilitates cross-coupling reactions, as seen in 3-(4-Bromophenyl)-5-(3-methoxyphenyl)isoxazole, which forms biaryl structures via Suzuki reactions .

- Bromomethyl Reactivity : 5-(Bromomethyl)-3-methylisoxazole undergoes nucleophilic substitution to form thiols or amines, useful in polymer chemistry .

Biological Activity

4-Bromo-5-ethyl-3-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique substitution pattern that includes a bromine atom at the fourth position, an ethyl group at the fifth position, and a methyl group at the third position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

The molecular formula of this compound is with a molecular weight of approximately 234.05 g/mol. The presence of the bromine atom enhances its electrophilic character, while the ethyl and methyl groups influence its solubility and steric properties, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, altering their activity and leading to significant biological effects. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism likely involves interference with essential bacterial processes.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

- Anticancer Effects : There is emerging evidence that compounds in the isoxazole family possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Comparative Analysis

The following table compares this compound with other related isoxazole derivatives based on their chemical structure and potential biological activities:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Methylisoxazole | Lacks bromine and ethyl groups | Simpler structure; different reactivity |

| 3,5-Dimethylisoxazole | Contains two methyl groups | Alters reactivity and biological activity |

| 4-Chloro-5-ethyl-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

The distinct substitution pattern of this compound provides it with unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria in vitro, suggesting its potential use as an antibacterial agent .

- Anticancer Activity : Research focused on its effects on cancer cell lines indicated that it could induce apoptosis in certain types of cancer cells. This was attributed to its ability to interact with specific signaling pathways involved in cell survival .

- Mechanistic Insights : Further investigations into its mechanism revealed that this compound might act as a competitive inhibitor for key enzymes involved in metabolic pathways essential for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.